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PROTAC BCR-ABL Degrader-1 -

PROTAC BCR-ABL Degrader-1

Catalog Number: EVT-10993606
CAS Number:
Molecular Formula: C43H40N10O6
Molecular Weight: 792.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BCR-ABL Degrader-1 is a novel compound designed to selectively target and degrade the BCR-ABL protein, which is associated with chronic myeloid leukemia. This compound represents a significant advancement in targeted cancer therapy, utilizing the PROTAC (proteolysis-targeting chimera) technology to induce the degradation of specific proteins involved in oncogenesis. The development of PROTAC BCR-ABL Degrader-1 is grounded in extensive research aimed at improving therapeutic outcomes for patients with BCR-ABL positive cancers.

Source

The compound was developed through collaborative efforts in academic and pharmaceutical research, with significant contributions from institutions focused on cancer biology and drug discovery. The precise synthesis and characterization of PROTAC BCR-ABL Degrader-1 have been documented in various scientific publications, underscoring its potential as a therapeutic agent.

Classification

PROTAC BCR-ABL Degrader-1 falls under the classification of small molecule drugs, specifically within the category of targeted protein degraders. This class of compounds is distinguished by their ability to harness the ubiquitin-proteasome system to eliminate unwanted proteins, thereby offering a unique mechanism of action compared to traditional inhibitors.

Synthesis Analysis

Methods

The synthesis of PROTAC BCR-ABL Degrader-1 involves several key steps that integrate organic synthesis and medicinal chemistry techniques. The process typically includes:

  1. Building Blocks Selection: Choosing appropriate ligands that can bind to both the target protein (BCR-ABL) and an E3 ligase.
  2. Coupling Reactions: Utilizing coupling agents to link the selected ligands, forming a bifunctional molecule capable of engaging both targets.
  3. Purification: Employing chromatographic techniques to purify the synthesized compound, ensuring high purity for biological testing.

Technical Details

The synthetic route may involve complex reactions such as amide bond formation or click chemistry, which are crucial for achieving the desired molecular architecture. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC BCR-ABL Degrader-1 features a bifunctional design that includes:

  • A ligand specific for BCR-ABL.
  • A ligand that recruits an E3 ubiquitin ligase.

This dual functionality facilitates the targeted degradation of the BCR-ABL protein.

Data

The molecular formula, molecular weight, and detailed structural data can be derived from spectroscopic analyses. For instance, high-resolution mass spectrometry provides precise molecular weight measurements that confirm successful synthesis.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PROTAC BCR-ABL Degrader-1 primarily focus on:

  1. Ligand Binding: The interaction between the compound and its target proteins.
  2. E3 Ligase Recruitment: The binding of the E3 ligase to facilitate ubiquitination of BCR-ABL.

Technical Details

These interactions are characterized by kinetic studies and binding affinity assessments, often employing surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.

Mechanism of Action

Process

PROTAC BCR-ABL Degrader-1 operates through a unique mechanism:

  1. Target Engagement: The compound binds to the BCR-ABL protein.
  2. Recruitment of E3 Ligase: It simultaneously recruits an E3 ligase, leading to ubiquitination of BCR-ABL.
  3. Proteasomal Degradation: The ubiquitinated protein is recognized by the proteasome and subsequently degraded.

Data

Studies have shown that this mechanism leads to a significant reduction in BCR-ABL levels in cellular models, providing evidence for its efficacy as a therapeutic agent against chronic myeloid leukemia.

Physical and Chemical Properties Analysis

Physical Properties

PROTAC BCR-ABL Degrader-1 exhibits specific physical properties such as:

  • Melting point
  • Solubility in various solvents
  • Stability under different pH conditions

These properties are critical for formulation development and determining appropriate administration routes.

Chemical Properties

Chemical properties include reactivity profiles with various biological targets and stability under physiological conditions. These properties are assessed through various assays that simulate biological environments.

Applications

Scientific Uses

PROTAC BCR-ABL Degrader-1 is primarily utilized in:

  1. Cancer Research: Investigating its potential as a treatment for chronic myeloid leukemia and other malignancies associated with BCR-ABL.
  2. Drug Development: Serving as a lead compound for developing new therapeutics aimed at targeted protein degradation.
  3. Biological Studies: Understanding protein function through targeted degradation mechanisms.
Introduction to Targeted Protein Degradation in Oncology

Rationale for Degradation over Inhibition in BCR-ABL⁺ Leukemias

Limitations of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia

Tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have transformed chronic myeloid leukemia (CML) into a manageable chronic condition. However, their occupancy-driven mechanism necessitates sustained high target occupancy, leading to intrinsic limitations:

  • Target-Dependent Resistance: Approximately 25-30% of patients develop resistance due to kinase domain mutations (e.g., T315I), which impair drug binding while preserving BCR-ABL’s oncogenic functions [3] [5].
  • Persistence of Leukemic Stem Cells: TKIs fail to eliminate quiescent leukemic stem cells, which survive via kinase-independent signaling pathways. Consequently, >60% of patients relapse upon TKI discontinuation [3] [7].
  • Incomplete Suppression of Non-Kinase Functions: BCR-ABL retains scaffolding roles that sustain survival signals even when kinase activity is inhibited [7].

Table 1: Clinically Relevant BCR-ABL Mutations and Impact on TKI Efficacy

MutationLocationEffect on TKI BindingPrevalence (%)
T315IGatekeeper residueDisrupts hydrogen bonding4–19
E255K/VP-loopAlters kinase conformation10–15
G250EP-loopReduces binding affinity5–10
M351TCatalytic domainAffects hydrophobic interactions5–12

Data compiled from primary CML studies [3] [5].

Kinase-Independent Scaffold Functions of BCR-ABL and Therapeutic Implications

BCR-ABL possesses structurally conserved domains that drive oncogenesis beyond tyrosine kinase activity:

  • Y177-Mediated Signaling: Phosphorylation of tyrosine 177 (Y177) creates a docking site for growth factor receptor-bound protein 2 (GRB2), activating RAS/mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways independently of kinase activity. This sustains proliferation in TKI-resistant cells [3] [7].
  • Scaffold-Dependent Survival Pathways: The SH2 domain recruits signal-transducing adaptor protein (SHC), activating Janus kinase 2/β-catenin pathways that promote leukemic stem cell self-renewal. Kinase-dead BCR-ABL mutants (in vitro) retain this capability [3].
  • Transcriptional Dysregulation: BCR-ABL sequesters protein phosphatase 2A, elevating nuclear β-catenin and reactive oxygen species levels, contributing to genomic instability and blast crisis progression [7].

Table 2: Kinase-Independent Functions of BCR-ABL

Domain/ResidueInteracting Partner(s)Biological Consequence
Y177GRB2, GAB2RAS/MAPK activation, ROS accumulation
SH2SHC, CRKLJAK2/β-catenin signaling, cell adhesion defects
C-terminusF-actinCytoskeletal reorganization, migration

Functional data from cell line and primary CML models [3] [7].

Protein degradation thus addresses a fundamental TKI limitation: eliminating both enzymatic and structural functions of BCR-ABL.

Proteolysis Targeting Chimera Technology: Conceptual Framework and Historical Development

Evolution from Peptide-Based to Small-Molecule Proteolysis Targeting Chimeras

Proteolysis targeting chimeras represent a paradigm shift from inhibition to degradation. Key developmental milestones include:

  • First-Generation (2001): Peptide-based proteolysis targeting chimeras used a HIF-1α-derived oligopeptide to recruit von Hippel-Lindau E3 ligase and target methionine aminopeptidase-2. Poor cell permeability and proteolytic instability limited utility [1] [9].
  • Transition to Small Molecules (2008–2012): Replacement of peptide ligands with small molecules (e.g., nutlin-3 for mouse double minute 2 homolog) improved bioavailability. The first cereblon-recruiting proteolysis targeting chimeras leveraged immunomodulatory drugs (e.g., pomalidomide), enabling efficient degradation of nuclear proteins [1] [6].
  • BCR-ABL-Specific Advances (2015–2019): Dasatinib-based proteolysis targeting chimeras conjugated to von Hippel-Lindau or cereblon ligands demonstrated heterobifunctional molecules could degrade BCR-ABL. Optimization of linker chemistry (e.g., polyethylene glycol vs. alkyl chains) enhanced ternary complex stability [8] [10].

Table 3: Evolution of Key Proteolysis Targeting Chimera Technologies

GenerationE3 Ligase LigandTargetImprovement
Peptide-based (2001)HIF-1α peptide (von Hippel-Lindau)MetAP-2Proof-of-concept
Hybrid (2008)Nutlin-3 (mouse double minute 2 homolog)Androgen receptorCell permeability
Clinical-era (2019)Pomalidomide (cereblon)BCR-ABLDegradation of oncogenic kinases

Advantages of Event-Driven Catalysis over Occupancy-Driven Inhibition

Proteolysis targeting chimeras operate via a catalytic, event-driven mechanism distinct from occupancy-driven inhibitors:

  • Sub-Stoichiometric Activity: A single proteolysis targeting chimera molecule can facilitate multiple rounds of target ubiquitination and degradation. For example, cereblon-based BCR-ABL degraders achieve >90% degradation at concentrations 10–100-fold lower than their half-maximal inhibitory concentration values [10] [6].
  • Extended Target Scope: Surface lysines (not active sites) serve as ubiquitin acceptors, enabling degradation of "undruggable" scaffolding proteins. This is critical for BCR-ABL, where non-kinase domains lack druggable pockets [9].
  • Overcoming Resistance: Degradation removes entire oncoproteins, circumventing mutations that reduce drug binding. Proteolysis targeting chimeras targeting BCR-ABL remain effective against T315I and E255K mutants in Ba/F3 cell models [5] [10].
  • Synergistic Signaling Ablation: Unlike tyrosine kinase inhibitors, degraders eliminate kinase-dependent signaling and scaffold-mediated adaptive pathways (e.g., GRB2/Y177 interactions), enhancing apoptosis in leukemic stem cells [7] [10].

The mechanistic shift from inhibition to removal positions proteolysis targeting chimeras as a transformative strategy for intractable oncology targets like BCR-ABL.

Properties

Product Name

PROTAC BCR-ABL Degrader-1

IUPAC Name

4-[[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C43H40N10O6

Molecular Weight

792.8 g/mol

InChI

InChI=1S/C43H40N10O6/c1-26-7-12-30(22-34(26)49-43-45-17-15-32(48-43)29-4-3-16-44-23-29)46-39(56)28-10-8-27(9-11-28)24-51-18-20-52(21-19-51)25-37(55)47-33-6-2-5-31-38(33)42(59)53(41(31)58)35-13-14-36(54)50-40(35)57/h2-12,15-17,22-23,35H,13-14,18-21,24-25H2,1H3,(H,46,56)(H,47,55)(H,45,48,49)(H,50,54,57)

InChI Key

SEZITPLNZMSYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC(=O)NC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=CC(=N7)C8=CN=CC=C8

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